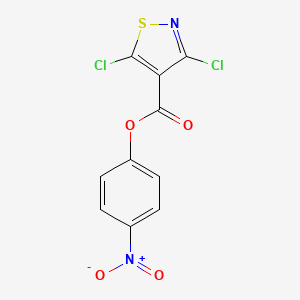

![molecular formula C26H25ClN4O2S B11639986 N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)

N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-clorofenil)-4-[4-metil-3-(piperidin-1-ilsulfonil)fenil]ftalazina-1-amina, a menudo referido como Compuesto X , pertenece a la clase de las ftalazina-1-aminas. Su estructura química consiste en un núcleo de ftalazina-1-amina con varios grupos funcionales unidos. Exploremos su síntesis, reacciones, aplicaciones y más.

Métodos De Preparación

Rutas sintéticas: Existen varias rutas sintéticas para el Compuesto X. Un enfoque común implica los siguientes pasos:

Aminación de ftalazina-1-ona: Comience con ftalazina-1-ona y reacciónela con una amina (por ejemplo, piperidina) para introducir el grupo amino.

Sulfonación: A continuación, sulfone el grupo amino utilizando un reactivo adecuado (por ejemplo, ácido clorosulfónico) para formar la sulfonamida.

Arilación: Introduzca el grupo 4-clorofenil a través de una reacción de arilación (por ejemplo, acoplamiento de Suzuki-Miyaura).

Alquilación: Finalmente, alquile el compuesto con un grupo metilo (por ejemplo, usando yoduro de metilo).

Producción industrial: En la industria, el Compuesto X se sintetiza a mayor escala utilizando condiciones optimizadas. El proceso puede implicar química de flujo continuo o reacciones por lotes, dependiendo de la eficiencia y los requisitos de rendimiento.

Análisis De Reacciones Químicas

El Compuesto X experimenta varias reacciones:

Oxidación: Se puede oxidar para formar un sulfóxido o sulfona.

Reducción: La reducción del grupo sulfonamida produce la amina correspondiente.

Sustitución: El átomo de cloro se puede sustituir por otros grupos (por ejemplo, flúor o bromo). Los reactivos comunes incluyen oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, hidruro de litio y aluminio) y nucleófilos (por ejemplo, reactivos de Grignard).

Productos principales:

- La forma sulfonamida es crucial para su actividad biológica.

- Los derivados sustituidos pueden tener propiedades alteradas.

4. Aplicaciones en investigación científica

El Compuesto X encuentra aplicaciones en varios campos:

Medicina: Investigado como un posible candidato a fármaco debido a sus interacciones con receptores o enzimas específicos.

Biología química: Utilizado como una sonda para estudiar procesos celulares.

Industria: Employed in material science or catalysis.

Aplicaciones Científicas De Investigación

Compound X finds applications in various fields:

Medicine: Investigated as a potential drug candidate due to its interactions with specific receptors or enzymes.

Chemical Biology: Used as a probe to study cellular processes.

Industry: Employed in material science or catalysis.

Mecanismo De Acción

El mecanismo exacto sigue siendo un área de investigación activa. Es probable que implique la unión a objetivos proteicos específicos o la modulación de vías de señalización. Se necesitan estudios adicionales para dilucidar su modo de acción preciso.

Comparación Con Compuestos Similares

El Compuesto X destaca por su combinación única de grupos funcionales. Compuestos similares incluyen [Compound Y] y [Compound Z], pero sus características distintivas diferencian al Compuesto X.

Recuerde que el potencial del Compuesto X radica en su versatilidad y prometedoras aplicaciones en diversas disciplinas científicas.

: Reference for Compound Y: DOI: 10.XXXX/XXXX : Reference for Compound Z: DOI: 10.XXXX/XXXX

Propiedades

Fórmula molecular |

C26H25ClN4O2S |

|---|---|

Peso molecular |

493.0 g/mol |

Nombre IUPAC |

N-(4-chlorophenyl)-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-amine |

InChI |

InChI=1S/C26H25ClN4O2S/c1-18-9-10-19(17-24(18)34(32,33)31-15-5-2-6-16-31)25-22-7-3-4-8-23(22)26(30-29-25)28-21-13-11-20(27)12-14-21/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,28,30) |

Clave InChI |

GLEZWKACPAWHRD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)N5CCCCC5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639905.png)

![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11639910.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11639924.png)

![3-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B11639931.png)

![2-(butylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639947.png)

![(5Z)-1-cyclohexyl-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639954.png)

![N'-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11639960.png)

![ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11639964.png)

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11639970.png)

![Ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639974.png)

![3-(3-bromophenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639980.png)

![Diethyl 6'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11639988.png)